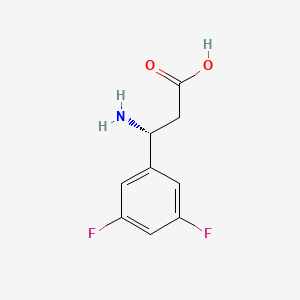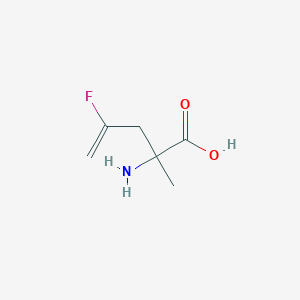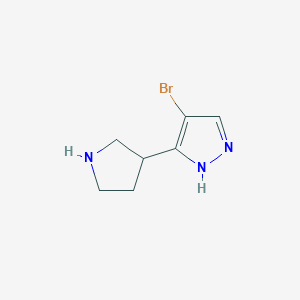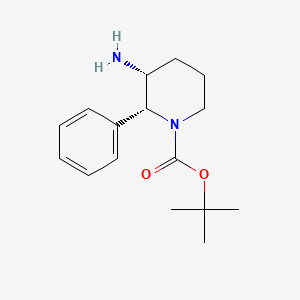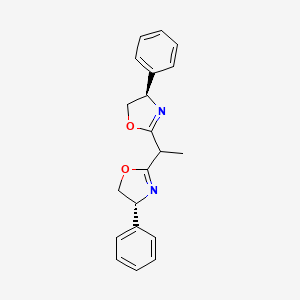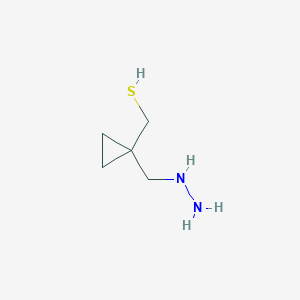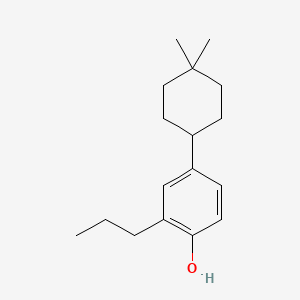
4-(4,4-Dimethylcyclohexyl)-2-propylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4-Dimethylcyclohexyl)-2-propylphenol is an organic compound characterized by a cyclohexyl ring substituted with two methyl groups and a phenol group with a propyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4-Dimethylcyclohexyl)-2-propylphenol typically involves the alkylation of phenol with a suitable cyclohexyl derivative. One common method is the Friedel-Crafts alkylation, where phenol reacts with 4,4-dimethylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance yield and reduce by-products. Post-reaction purification typically involves distillation or recrystallization to obtain the desired product in high purity.
化学反応の分析
Types of Reactions: 4-(4,4-Dimethylcyclohexyl)-2-propylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated phenols.
科学的研究の応用
4-(4,4-Dimethylcyclohexyl)-2-propylphenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to the phenolic group.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the production of polymers and resins due to its stability and reactivity.
作用機序
The mechanism of action of 4-(4,4-Dimethylcyclohexyl)-2-propylphenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is mediated through pathways involving the scavenging of reactive oxygen species (ROS) and the inhibition of lipid peroxidation.
類似化合物との比較
4,4-Dimethylcyclohexanol: Shares the cyclohexyl structure but lacks the phenolic group.
2-Propylphenol: Contains the phenolic group and propyl chain but lacks the cyclohexyl ring.
4,4-Dimethylcyclohexanone: Similar cyclohexyl structure but with a ketone group instead of a phenol.
Uniqueness: 4-(4,4-Dimethylcyclohexyl)-2-propylphenol is unique due to the combination of a cyclohexyl ring with two methyl groups and a phenolic group with a propyl chain. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
特性
分子式 |
C17H26O |
|---|---|
分子量 |
246.4 g/mol |
IUPAC名 |
4-(4,4-dimethylcyclohexyl)-2-propylphenol |
InChI |
InChI=1S/C17H26O/c1-4-5-15-12-14(6-7-16(15)18)13-8-10-17(2,3)11-9-13/h6-7,12-13,18H,4-5,8-11H2,1-3H3 |
InChIキー |
PTCSRFLFJKLIFE-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C=CC(=C1)C2CCC(CC2)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


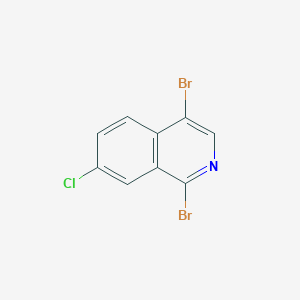
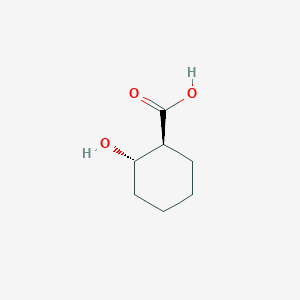
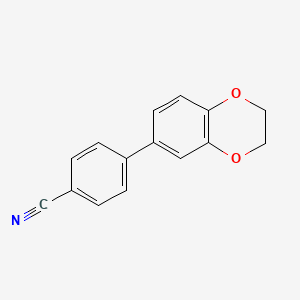

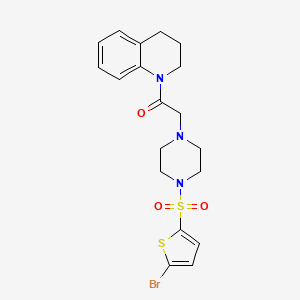
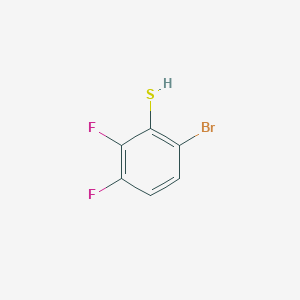
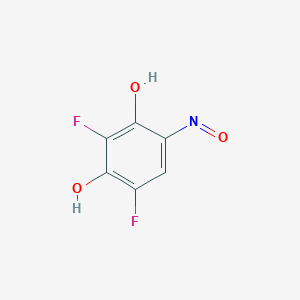
![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)
